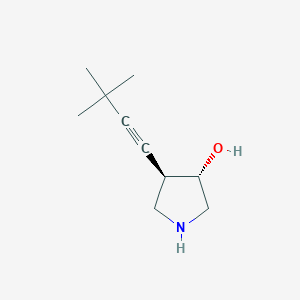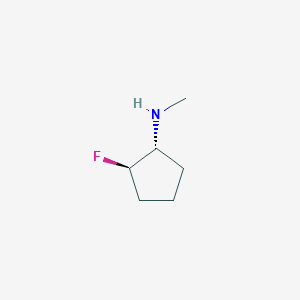
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperidine and cyclobutanol moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid.
Reduction: : Saturated cyclobutane derivatives.
Substitution: : Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a ligand in catalysis.
Biology: : Its unique structure may be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : The compound could be investigated for its therapeutic potential in drug discovery.
Industry: : It may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as:
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
trans-2-(4-Propylpiperidin-1-yl)cyclobutan-1-ol
trans-2-(4-Butylpiperidin-1-yl)cyclobutan-1-ol
This compound stands out due to its optimal balance of steric and electronic effects, making it particularly useful in certain contexts.
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-7-12(8-6-9)10-3-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQCHLAMZMUAX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)


![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)




![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)

